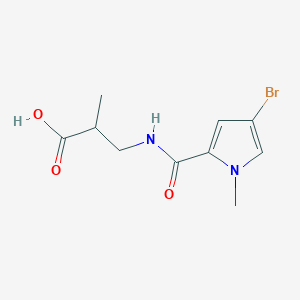
3-(4-Bromo-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid is a synthetic organic compound that features a brominated pyrrole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid typically involves the bromination of a pyrrole derivative followed by amide formation and subsequent carboxylation. The reaction conditions may include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Amide Formation: Reacting the brominated pyrrole with an appropriate amine under conditions such as using coupling agents like EDCI or DCC.
Carboxylation: Introducing a carboxyl group through reactions like Grignard or carboxylation of an intermediate.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated or ketone derivatives.
Reduction: Reduction could lead to the removal of the bromine atom or reduction of the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted pyrrole derivatives, alcohols, or ketones.
Scientific Research Applications
3-(4-Bromo-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
- 3-(4-Fluoro-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
Uniqueness
The presence of the bromine atom may confer unique reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C10H13BrN2O3 |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
3-[(4-bromo-1-methylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C10H13BrN2O3/c1-6(10(15)16)4-12-9(14)8-3-7(11)5-13(8)2/h3,5-6H,4H2,1-2H3,(H,12,14)(H,15,16) |
InChI Key |
DRUCMUSXFWWYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CN1C)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















